molecular formula C21H21ClN2O3 B3986681 Ethyl 4-(3-acetylanilino)-2-methylquinoline-6-carboxylate;hydrochloride

Ethyl 4-(3-acetylanilino)-2-methylquinoline-6-carboxylate;hydrochloride

Cat. No.: B3986681
M. Wt: 384.9 g/mol
InChI Key: PMLHCKBUMVYESB-UHFFFAOYSA-N
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Description

Ethyl 4-(3-acetylanilino)-2-methylquinoline-6-carboxylate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique quinoline structure, which is often associated with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-acetylanilino)-2-methylquinoline-6-carboxylate;hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with quinoline carboxylates under acidic conditions. The reaction is often catalyzed by phosphine-based catalysts, such as triphenylphosphine, to enhance the efficiency of the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the stringent reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-acetylanilino)-2-methylquinoline-6-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Triphenylphosphine, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Ethyl 4-(3-acetylanilino)-2-methylquinoline-6-carboxylate;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-acetylanilino)-2-methylquinoline-6-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3-acetylanilino)-2-methylquinoline-6-carboxylate;hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-(3-acetylanilino)-2-methylquinoline-6-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3.ClH/c1-4-26-21(25)16-8-9-19-18(12-16)20(10-13(2)22-19)23-17-7-5-6-15(11-17)14(3)24;/h5-12H,4H2,1-3H3,(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLHCKBUMVYESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=CC(=C3)C(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(3-acetylanilino)-2-methylquinoline-6-carboxylate;hydrochloride
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Ethyl 4-(3-acetylanilino)-2-methylquinoline-6-carboxylate;hydrochloride
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Ethyl 4-(3-acetylanilino)-2-methylquinoline-6-carboxylate;hydrochloride

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